Methyl-Sinapat

Übersicht

Beschreibung

Methyl sinapate is a natural product found in Zanthoxylum piperitum, Raphanus sativus, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Entwicklung von natürlichem Sonnenschutz

Methyl-Sinapat wird auf sein Potenzial als natürlicher Sonnenschutzmittel untersucht. Seine Fähigkeit, schädliche UV-Strahlung zu absorbieren, macht es zu einem Kandidaten für die Aufnahme in Sonnenschutzmittelformulierungen. Untersuchungen haben gezeigt, dass es einen Zerfallspfad durchlaufen kann, der zu einem langlebigen Zustand führt, was für ein Sonnenschutzmittel von Vorteil ist, da es die Stabilität nach UV-Absorption anzeigt .

Photoprotektive Eigenschaften

Die photoprotektiven Eigenschaften von this compound sind von großem Interesse. Studien unter Verwendung der Photoelektronenspektroskopie mit Nullkinetischer Energie – Gepulstes Feldionisierung (ZEKE–PFI) haben Einblicke in die Zerfallspfade seiner elektronisch angeregten Zustände geliefert. Diese Forschung ist entscheidend für die Entwicklung künstlicher Sonnenschutzfilter mit verbesserten photoprotektiven Eigenschaften .

Antioxidative Anwendungen

This compound-Derivate, wie z. B. Sinapinsäure und ihre Ester, sind für ihre antioxidativen Eigenschaften bekannt. Diese Verbindungen können Pflanzen und Organismen vor oxidativem Stress schützen, was auf potenzielle Anwendungen bei der Entwicklung antioxidantienreicher Produkte für Gesundheit und Wohlbefinden hindeutet .

Molekülspektroskopie

This compound wird in molekülspektroskopischen Studien verwendet, um die inneren Konversionspfade zu verstehen, die für diese Verbindung zugänglich sind. Hochauflösende laserspektroskopische Methoden wurden eingesetzt, um bisher nicht nachgewiesene Zerfallspfade zu beobachten, was zum Wissen über die molekulare Dynamik beiträgt .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl sinapate is a derivative of a natural sunscreen and its primary targets are the cells that are exposed to UV radiation . It has been found to increase the frequency of cells with chromosome aberrations in the CHO K-1 cells treated with MMC, 4NQO, or UV .

Mode of Action

Methyl sinapate interacts with its targets by absorbing harmful UV radiation . This absorption of UV photons is the first step in a complex process that leads to the protection of cells from the adverse effects of UV exposure . The compound undergoes distinct structural changes upon electronic excitation .

Biochemical Pathways

Methyl sinapate is involved in the phenylpropanoid biosynthesis pathway . This pathway leads to the accumulation of UV-absorbing sinapate esters in plants . The induction of FERULIC ACID 5-HYDROXYLASE 1 (FAH1), a key enzyme in this pathway, depends on the bZIP transcription factors ELONGATED HYPOCOTYL 5 (HY5) and HY5-HOMOLOG (HYH) that function downstream of all three photoreceptors .

Pharmacokinetics

Its ability to absorb uv radiation suggests that it may have good bioavailability when applied topically .

Result of Action

The result of methyl sinapate’s action is the protection of cells from the harmful effects of UV radiation . It achieves this by increasing the frequency of cells with chromosome aberrations, thereby enhancing the cells’ ability to resist damage from UV exposure .

Action Environment

The action of methyl sinapate is influenced by environmental factors such as exposure to UV radiation . Its effectiveness as a sunscreen is also affected by solvent-solute interactions, which can affect the electronic structure and excited-state decay dynamics of the compound .

Biochemische Analyse

Biochemical Properties

Methyl sinapate interacts with various enzymes, proteins, and other biomolecules. It is involved in multiple biological processes in plants . The metabolic network of methyl sinapate includes enzymes such as UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), sinapoylglucose:l-malate sinapoyltransferase (SMT), and sinapoylcholine (sinapine) esterase (SCE) .

Cellular Effects

Methyl sinapate has been found to have various cellular effects. It has been reported to have antioxidant, anti-microbial, anti-cancer, and UV filtering activities . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of methyl sinapate involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl sinapate change over time. Studies have shown how solvent-solute interactions affect the electronic structure and excited-state decay dynamics of the chromophore .

Metabolic Pathways

Methyl sinapate is involved in the shikimate/phenylpropanoid pathway, which leads to the production of a broad spectrum of O-ester conjugates . It interacts with enzymes such as SGT, SCT, SMT, and SCE .

Transport and Distribution

It is known that sinapate esters, to which methyl sinapate belongs, are abundantly found in different plant parts .

Eigenschaften

IUPAC Name |

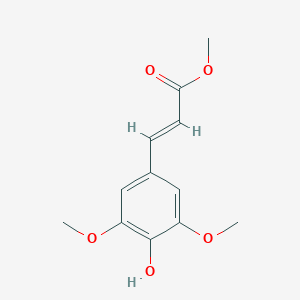

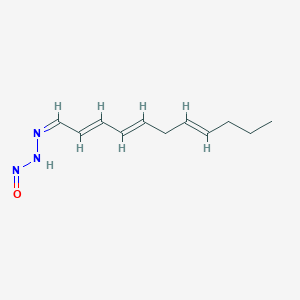

methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLPYWLKSLVYOI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-94-2 | |

| Record name | Antithiamine factor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyl sinapate has a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol.

ANone: Yes, several research papers provide spectroscopic data for methyl sinapate, including:

- 13C NMR and Mass Spectrometry Data: [] This study reports the 13C NMR and mass spectral data for methyl sinapate and various synthesized esters.

- UV, IR, 1H, 13C, and 2D NMR Data: [] This research utilizes UV, IR, and various NMR techniques (1H, 13C, 2D) to elucidate the structure of methyl sinapate isolated from Kopsia singapurensis Ridl.

ANone: While specific material compatibility data is not provided in the papers, methyl sinapate's solubility in various organic solvents has been investigated. Studies have determined its solubility in:

- tert-butanol, tert-pentanol, ethyl acetate, and n-hexane: [] This research determined solubilities and thermodynamic properties of dissolution for methyl sinapate in these solvents.

- Eight imidazolium-based ionic liquids: [] This study explored methyl sinapate's solubility in various ionic liquids composed of PF6− and BF4− anions.

ANone: The research primarily focuses on methyl sinapate's potential as a natural antioxidant and its role in plant biology. Further research is needed to explore applications based on its material compatibility and stability under various conditions.

ANone: Hydrolysis of methyl sinapate and other related compounds by FAEs plays a significant role in:

- Biodegradation of plant cell walls: [] FAEs contribute to the breakdown of plant materials by releasing ferulic acid from its esterified forms, including methyl sinapate.

- Improving the digestibility of plant biomass: [] FAEs enhance the enzymatic digestibility of plant cell walls, potentially improving the utilization of plant biomass for various applications.

ANone: Yes, computational chemistry has been employed to investigate the photoprotection mechanism of methyl sinapate:

- Quantum chemical calculations and femtosecond transient absorption spectroscopy: [, ] These studies utilized computational methods alongside experimental techniques to understand the excited-state dynamics of methyl sinapate and its photoisomerization process.

ANone: Several studies highlight the impact of structural modifications on methyl sinapate's properties:

- Hydroxyl group methylation and antioxidant activity: [] This research indicates that methylation of the hydroxyl group on the phenol ring of methyl sinapate decreases its free radical scavenging activity.

- Substitution and UV energy dissipation mechanisms: [] This study reveals that substitution patterns on the aromatic ring of methyl sinapate influence its UV energy dissipation mechanisms, impacting its potential as a sunscreen agent.

- Ester chain length and anti-inflammatory activity: [] This research shows that increasing the ester chain length of sinapic acid esters, including methyl sinapate, generally enhances their anti-inflammatory activity in a rat paw edema model.

A: While specific stability data is limited in the provided research, one study mentions the thermal instability of the cis form of methyl sinapate. [] Further research is needed to comprehensively assess its stability under various storage conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

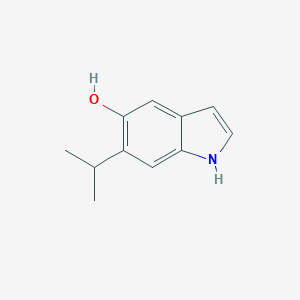

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)

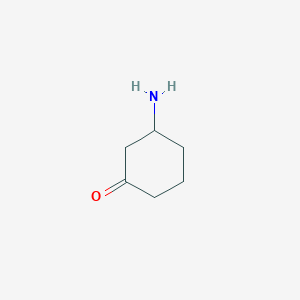

![N-[3-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-1H-indol-5-yl]-2-thiophenecarboximidamide](/img/structure/B126828.png)

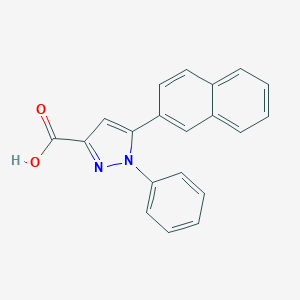

![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)